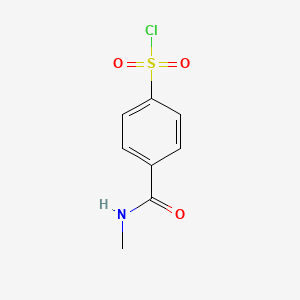

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(methylcarbamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-10-8(11)6-2-4-7(5-3-6)14(9,12)13/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMWGTKOMIXMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585344 | |

| Record name | 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874622-79-4 | |

| Record name | 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylcarbamoyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride synthesis from 4-methylacetanilide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multi-step synthesis of 4-(methylcarbamoyl)benzene-1-sulfonyl chloride, a key intermediate in pharmaceutical development, starting from the readily available precursor, 4-methylacetanilide. The synthesis involves a four-step sequence: chlorosulfonation, amidation, hydrolysis, and a final Sandmeyer-type reaction. This guide provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in the successful execution of this synthetic route.

Synthetic Strategy Overview

The overall synthetic pathway from 4-methylacetanilide to this compound is outlined below. The strategy involves the initial formation of a sulfonyl chloride, followed by the introduction of the methylcarbamoyl moiety, and subsequent deprotection and conversion to the final product.

Caption: Overall synthetic workflow from 4-methylacetanilide to the target compound.

Experimental Protocols

Step 1: Chlorosulfonation of 4-Methylacetanilide

This step introduces the sulfonyl chloride group onto the aromatic ring of 4-methylacetanilide.

Reaction:

Experimental Protocol:

In a fume hood, a 500 mL round-bottom flask equipped with a mechanical stirrer is charged with chlorosulfonic acid (165 mL, 2.49 mol). The flask is cooled in a water bath to maintain a temperature of 12–15 °C. To the stirred chlorosulfonic acid, 4-methylacetanilide (0.5 mol) is added portion-wise over approximately 15 minutes, ensuring the temperature remains below 20 °C. Vigorous evolution of hydrogen chloride gas will occur. After the addition is complete, the reaction mixture is heated to 60 °C for two hours until the evolution of HCl gas ceases. The reaction mixture is then cooled to room temperature and slowly poured, with stirring, into 1 kg of crushed ice. The precipitated solid is collected by vacuum filtration and washed with cold water. The crude 4-acetamido-3-methylbenzenesulfonyl chloride can be used in the next step without further purification.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Methylacetanilide | - |

| Reagent | Chlorosulfonic Acid | [1] |

| Reaction Temperature | 12-15 °C (addition), 60 °C (reaction) | [1] |

| Reaction Time | 2 hours | [1] |

| Typical Yield | 77-81% (crude) | [1] |

Step 2: Amidation with Methylamine

The sulfonyl chloride is reacted with methylamine to form the corresponding sulfonamide.

Reaction:

Experimental Protocol:

The crude 4-acetamido-3-methylbenzenesulfonyl chloride (10 mmol) is dissolved in a suitable organic solvent such as dichloromethane (30 mL). In a separate flask, a solution of methylamine (12 mmol) in dichloromethane (20 mL) is prepared and cooled in an ice bath. The sulfonyl chloride solution is added dropwise to the stirred methylamine solution. The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water (20 mL). The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N-methyl-4-acetamido-3-methylbenzenesulfonamide. The product can be purified by recrystallization.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Acetamido-3-methylbenzenesulfonyl chloride | - |

| Reagent | Methylamine | [2] |

| Solvent | Dichloromethane | [2] |

| Reaction Temperature | 0 °C to room temperature | [2] |

| Typical Yield | High (specific yield depends on purity of starting material) | [2] |

Step 3: Hydrolysis of the Acetamido Group

The protecting acetamido group is removed to reveal the free amine.

Reaction:

Experimental Protocol:

N-Methyl-4-acetamido-3-methylbenzenesulfonamide (1.6 g) is dissolved in methanol (5 mL) and 4N hydrochloric acid (7 mL) is added. The mixture is refluxed for 1 hour. After reflux, the methanol is evaporated under reduced pressure. The residue is made basic by the addition of 1N sodium hydroxide and then extracted with ethyl acetate (30 mL). The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to give 4-amino-N-methyl-3-methylbenzenesulfonamide.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | N-Methyl-4-acetamido-3-methylbenzenesulfonamide | [3] |

| Reagents | Methanol, 4N Hydrochloric Acid | [3] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 1 hour | [3] |

| Typical Yield | ~75% (based on a similar compound) | [3] |

| Melting Point | 110.9-112 °C (for a similar compound) | [3] |

Step 4: Diazotization and Sandmeyer Reaction

The final step involves the conversion of the amino group to a sulfonyl chloride via a Sandmeyer-type reaction.

Reaction:

Experimental Protocol:

A modern and safer approach to the Sandmeyer chlorosulfonylation utilizes a stable SO₂ surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO).[4][5]

To a solution of 4-amino-N-methyl-3-methylbenzenesulfonamide (1.0 equiv) in acetonitrile (0.2 M) is added DABSO (0.60 equiv), CuCl₂ (5 mol %), and 37% aqueous HCl (2.0 equiv). The mixture is stirred at room temperature, and then tert-butyl nitrite (1.1 equiv) is added dropwise. The reaction is stirred for 17 hours. After completion, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield this compound.[4][5]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Amino-N-methyl-3-methylbenzenesulfonamide | - |

| Reagents | DABSO, CuCl₂, 37% aq. HCl, tert-butyl nitrite | [4][5] |

| Solvent | Acetonitrile | [4][5] |

| Reaction Temperature | Room temperature | [4][5] |

| Reaction Time | 17 hours | [4][5] |

| Typical Yield | High (specific yield depends on substrate) | [4][5] |

Visualized Experimental Workflow

The following diagram illustrates the key stages and operations within the synthesis of this compound.

Caption: Detailed workflow for the multi-step synthesis.

Conclusion

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of this compound from 4-methylacetanilide. By following the outlined procedures and paying close attention to the reaction conditions, researchers can effectively produce this valuable intermediate for applications in drug discovery and development. The use of modern, safer reagents for the final Sandmeyer reaction is highlighted to improve the overall efficiency and safety of the synthesis.

References

- 1. theochem.mercer.edu [theochem.mercer.edu]

- 2. researchgate.net [researchgate.net]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 4-(Methylcarbamoyl)benzene-1-sulfonyl Chloride using Chlorosulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the electrophilic aromatic substitution reaction of N-methylbenzamide with chlorosulfonic acid. This document details the reaction, provides a representative experimental protocol, and outlines the expected analytical data for the final product.

Introduction

This compound is a bifunctional molecule containing a reactive sulfonyl chloride group and a methylcarbamoyl moiety. The sulfonyl chloride allows for the facile introduction of a sulfonamide linkage, a common pharmacophore in many drug molecules, through reaction with amines. The methylcarbamoyl group can participate in hydrogen bonding and other interactions, contributing to the overall pharmacological profile of a target molecule. The synthesis of this intermediate is therefore of significant interest to medicinal chemists and process development scientists.

The primary synthetic route to this compound is the direct chlorosulfonation of N-methylbenzamide. This reaction utilizes chlorosulfonic acid as both the sulfonating agent and the solvent. The electron-donating nature of the amide group directs the sulfonation to the para position of the benzene ring.

Reaction Scheme and Mechanism

The overall reaction is as follows:

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride CAS number and properties

CAS Number: 874622-79-4

An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 874622-79-4 | [1][2][3][4] |

| Molecular Formula | C₈H₈ClNO₃S | [1][2] |

| Molecular Weight | 233.67 g/mol | [1][2] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-[(methylamino)carbonyl]benzenesulfonyl chloride | [1] |

| Canonical SMILES | CNC(=O)C1=CC=C(S(=O)(=O)Cl)C=C1 | [5] |

| InChI Key | BNMWGTKOMIXMRX-UHFFFAOYSA-N | [5] |

| Physical State | Solid | [5] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere | [3] |

Synthesis and Reactivity

The synthesis of this compound typically involves the chlorosulfonation of the corresponding N-methylbenzamide. While a specific detailed protocol for this exact compound is not widely published, a general and analogous experimental procedure can be inferred from the synthesis of similar sulfonyl chlorides.

Experimental Protocol: General Synthesis of Aryl Sulfonyl Chlorides

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

N-methylbenzamide derivative (starting material)

-

Chlorosulfonic acid

-

Dichloromethane (or other suitable inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the starting N-methylbenzamide derivative in an appropriate solvent.

-

Slowly add an excess of chlorosulfonic acid to the cooled solution, maintaining a low temperature (e.g., 0-10°C) using an ice bath.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Logical Workflow for the Synthesis of this compound

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents.

Carbonic Anhydrase Inhibitors

A significant application of this compound is in the development of carbonic anhydrase (CA) inhibitors.[6][7] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic effects in conditions like glaucoma, epilepsy, and certain types of cancer. Benzenesulfonamides are a prominent class of CA inhibitors.[6][7] The primary sulfonamide group, readily formed from the sulfonyl chloride, is crucial for binding to the zinc ion in the active site of the enzyme.

Derivatives synthesized from this compound are being investigated as selective inhibitors for different CA isoforms, which could lead to drugs with improved efficacy and fewer side effects.[6] For instance, novel benzenesulfonamide derivatives have shown potent, nanomolar-level inhibition of CA isoforms II and VII, which are implicated in epileptogenesis.[6]

Other Potential Therapeutic Areas

The versatility of the sulfonyl chloride group allows for its reaction with a wide range of amines and other nucleophiles, leading to diverse molecular scaffolds. This makes this compound an attractive starting material for generating libraries of compounds for screening against various biological targets. The resulting sulfonamides have been explored for their potential as:

-

Anticonvulsant agents: As an extension of their CA inhibitory activity.[6]

-

Antimicrobial agents: The sulfonamide moiety is a classic feature of sulfa drugs.

-

Anticancer agents: By targeting tumor-associated CA isoforms or other cancer-related pathways.

Signaling Pathways and Biological Mechanisms

The primary mechanism of action for compounds derived from this compound, particularly in the context of carbonic anhydrase inhibition, involves the blockade of the enzyme's catalytic activity.

Signaling Pathway of Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by sulfonamide derivatives.

By inhibiting carbonic anhydrase, these compounds disrupt the rapid interconversion of carbon dioxide and water to carbonic acid, which in turn affects pH regulation and ion transport in various tissues. This disruption is the basis for their therapeutic effects in different diseases.

Conclusion

This compound is a pivotal chemical intermediate with significant potential in the field of drug discovery and development. Its utility in the synthesis of potent and selective carbonic anhydrase inhibitors highlights its importance for researchers targeting a range of therapeutic areas. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for the scientific community. Further research into the biological activities of its derivatives is likely to uncover new therapeutic opportunities.

References

- 1. This compound | 874622-79-4 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 874622-79-4|this compound|BLD Pharm [bldpharm.com]

- 4. 874622-79-4 this compound AKSci 3856AC [aksci.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-(Methylcarbamoyl)benzene-1-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride, a key intermediate in synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview based on the established principles of solubility for analogous sulfonyl chloride compounds. It outlines the predicted solubility in a range of common organic solvents and furnishes detailed experimental protocols for the precise determination of its solubility. This guide is designed to be an essential resource for professionals engaged in the synthesis, formulation, and research and development involving this compound.

Introduction

This compound is a bespoke chemical entity featuring a sulfonyl chloride group, which is highly reactive, and a methylcarbamoyl moiety. The solubility of this compound is a critical parameter that dictates its handling, reaction kinetics, purification strategies, and formulation development. An understanding of its behavior in various organic solvents is paramount for its effective application in the laboratory and in scaling up synthetic processes. The principle of "like dissolves like" provides a foundational framework for predicting its solubility profile; the polar sulfonyl chloride and carbamoyl groups suggest solubility in polar solvents, while the benzene ring introduces non-polar character.

Predicted Solubility Profile

General Solubility of Benzenesulfonyl Chlorides: Benzenesulfonyl chlorides are typically soluble in a variety of organic solvents.[1][2] However, they are also known to react with protic solvents containing reactive N-H and O-H bonds, such as water, alcohols, and primary or secondary amines.[1] This reactivity leads to the formation of sulfonic acids or sulfonamides, respectively. Therefore, when considering solubility for the purpose of conducting reactions with the sulfonyl chloride, aprotic solvents are generally preferred.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Potential Reactivity |

| Non-polar Aprotic | Hexane, Toluene, Benzene | Low to Moderate | The benzene ring contributes to some solubility, but the polar functional groups will limit miscibility with highly non-polar solvents. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High | The polarity of these solvents is expected to favorably interact with the sulfonyl chloride and methylcarbamoyl groups, leading to good solubility. These are often the solvents of choice for reactions. |

| Polar Protic | Water, Methanol, Ethanol | Reactive | The compound will likely react with these solvents. It is expected to hydrolyze in water to form the corresponding sulfonic acid.[3] With alcohols, it will form sulfonate esters. |

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, the following experimental protocols are provided to enable researchers to determine the solubility of this compound in specific solvents of interest.

Qualitative Solubility Determination (Rapid Assessment)

This method offers a quick evaluation of solubility.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Small, dry test tubes or vials

-

Vortex mixer or magnetic stirrer

Procedure:

-

Weigh approximately 10-20 mg of this compound into a dry test tube.

-

Add 1 mL of the selected anhydrous solvent.

-

Agitate the mixture vigorously for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background to classify the solubility:

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles are still present.

-

Insoluble: The solid does not noticeably dissolve.

-

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Scintillation vials or other sealable containers

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Pre-weighed vials for evaporation

-

Analytical balance

-

Vacuum oven or rotary evaporator

Procedure:

-

Add an excess amount of this compound to a sealable container.

-

Add a known volume of the anhydrous solvent.

-

Seal the container and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to settle, or centrifuge to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.

-

Evaporate the solvent from the filtered solution under reduced pressure (using a rotary evaporator or vacuum oven) until a constant weight of the dissolved solid is achieved.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility in g/L or mg/mL using the following formula:

Solubility = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant taken

Logical Workflows

The following diagrams illustrate key experimental and logical processes related to the use of this compound.

Conclusion

While quantitative solubility data for this compound is not currently documented in readily accessible sources, its molecular structure provides a solid basis for predicting its solubility behavior. It is anticipated to be most soluble in polar aprotic solvents, which are the preferred media for its synthetic applications. For research and development activities that require precise solubility values, the detailed experimental protocols provided in this guide offer a reliable methodology for their empirical determination. This technical guide serves as a practical resource for chemists and pharmaceutical scientists, enabling a more informed and efficient use of this versatile chemical intermediate.

References

A Technical Guide to Sourcing and Application of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride (CAS No. 874622-79-4), a key reagent in synthetic chemistry. It details commercial sourcing, provides a comparative analysis of suppliers, outlines a detailed experimental protocol for its use in sulfonamide synthesis, and includes workflow visualizations to aid in laboratory operations.

Introduction to this compound

This compound is a specialized organic building block crucial for the synthesis of complex molecules in pharmaceutical and materials science research. Its structure, featuring a reactive sulfonyl chloride group and a methylcarbamoyl moiety, makes it a valuable intermediate for creating sulfonamides with tailored properties. Sulfonamides are a prominent class of compounds known for a wide range of biological activities and are integral to the development of new therapeutic agents.

Chemical Structure:

-

Molecular Formula: C₈H₈ClNO₃S

-

Molecular Weight: 233.67 g/mol

-

CAS Number: 874622-79-4

Commercial Suppliers and Procurement

The procurement of high-quality reagents is a critical first step in any research endeavor. Several reputable chemical suppliers offer this compound for research and development purposes. The selection of a supplier often involves balancing factors such as purity, cost, availability, and required documentation.

Supplier Selection Workflow

The process of selecting a suitable chemical supplier can be streamlined by following a logical workflow. This ensures that all critical parameters are evaluated before making a purchase decision.

Caption: A flowchart for the systematic evaluation and selection of a chemical supplier.

Comparative Data of Commercial Suppliers

The following table summarizes the offerings for this compound from various commercial suppliers. Prices and availability are subject to change and should be confirmed directly with the vendor.

| Supplier | CAS Number | Purity Specification | Available Quantities | Catalog Number (Example) |

| AK Scientific, Inc. | 874622-79-4 | ≥ 95% | 250 mg, 1 g, 5 g | 3856AC[1] |

| BLD Pharm | 874622-79-4 | N/A | Inquire | BD109866[2] |

| Santa Cruz Biotechnology | 874622-79-4 | N/A | Inquire | sc-214431[3] |

| ChemScene | 1016715-95-9 (meta-isomer) | ≥ 98% | Inquire | CS-0205738[4] |

Note: Data is compiled from publicly available information. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm purity.

Experimental Protocol: Synthesis of N-Substituted Sulfonamides

The primary application of this compound is in the synthesis of sulfonamides via reaction with primary or secondary amines. The following is a general, representative protocol adapted from established methods for sulfonamide formation.[5][6] This procedure should be performed by qualified personnel in a properly equipped chemical laboratory.

Reaction Workflow

Caption: Step-by-step workflow for a typical sulfonamide synthesis reaction.

Materials and Reagents

-

This compound

-

Primary or secondary amine of choice (e.g., benzylamine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)[7]

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) and a suitable base like triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane.[7]

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 to 24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1N HCl (if a tertiary amine base was used), saturated aqueous NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide product.

This protocol serves as a foundational method. Researchers may need to optimize solvent, base, temperature, and reaction time depending on the specific amine used.

References

- 1. 874622-79-4 this compound AKSci 3856AC [aksci.com]

- 2. 874622-79-4|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]

- 6. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

An In-depth Technical Guide on the Structural Analysis and Characterization of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a putative synthesis protocol and predicted analytical data based on established chemical principles and spectroscopic data from analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug development and chemical synthesis.

Chemical Structure and Properties

This compound is a substituted aromatic sulfonyl chloride. The presence of the methylcarbamoyl group at the para position influences the electronic properties and reactivity of the sulfonyl chloride moiety.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₃S | Calculated |

| Molecular Weight | 233.67 g/mol | Calculated |

| CAS Number | 874622-79-4 | [1] |

| Canonical SMILES | CNC(=O)c1ccc(cc1)S(=O)(=O)Cl | [1] |

Synthesis Protocol

A plausible synthetic route to this compound involves the chlorosulfonation of N-methylbenzamide. This method is analogous to the well-established synthesis of other substituted benzenesulfonyl chlorides.[2][3]

Experimental Protocol: Chlorosulfonation of N-Methylbenzamide

Materials:

-

N-Methylbenzamide

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N-methylbenzamide (1.0 equivalent).

-

Cool the flask in an ice bath.

-

Slowly add chlorosulfonic acid (3.0-5.0 equivalents) dropwise to the stirred N-methylbenzamide, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Caption: A generalized workflow for the synthesis of this compound.

Structural Characterization

The structure of this compound can be elucidated using a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.0 | Doublet | 2H | Aromatic protons ortho to -SO₂Cl |

| ~8.0-7.9 | Doublet | 2H | Aromatic protons ortho to -C(O)NHCH₃ |

| ~6.5-6.0 | Broad Singlet | 1H | N-H |

| ~2.9 | Doublet | 3H | -NHCH ₃ |

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -C =O |

| ~145 | Aromatic carbon attached to -SO₂Cl |

| ~138 | Aromatic carbon attached to -C(O)NHCH₃ |

| ~129 | Aromatic C-H ortho to -SO₂Cl |

| ~128 | Aromatic C-H ortho to -C(O)NHCH₃ |

| ~27 | -NHC H₃ |

Note: Predicted chemical shifts are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1370 | Strong | Asymmetric S=O stretch |

| ~1170 | Strong | Symmetric S=O stretch |

| ~850 | Strong | p-disubstituted benzene C-H bend |

| ~560 | Medium | S-Cl stretch |

Note: Predicted absorption bands are based on established group frequencies and data from similar compounds.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 233/235 | [M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 198 | [M-Cl]⁺ |

| 155 | [M-SO₂Cl]⁺ |

| 136 | [C₈H₈NO]⁺ |

| 58 | [C₂H₄NO]⁺ |

Note: The fragmentation pattern is a prediction and may vary based on the ionization technique used.[8]

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Crystallographic Analysis

Single-crystal X-ray diffraction would provide the most definitive structural information for this compound, including bond lengths, bond angles, and crystal packing information. While no specific crystallographic data has been reported for this compound, analysis of similar structures, such as substituted N-benzyl-4-methylbenzenesulfonamides, can provide insights into the expected molecular geometry.[9][10] Key parameters to be determined would include the S-Cl, S=O, and C-S bond lengths, as well as the torsional angles defining the orientation of the sulfonyl chloride and methylcarbamoyl groups relative to the benzene ring.

Applications in Drug Development

Benzenesulfonyl chloride and its derivatives are important scaffolds in medicinal chemistry. The title compound, with its reactive sulfonyl chloride group and the hydrogen bonding capabilities of the methylcarbamoyl moiety, represents a valuable building block for the synthesis of novel sulfonamides. These sulfonamides can be screened for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The methylcarbamoyl group can participate in key interactions with biological targets, potentially enhancing binding affinity and selectivity.

Conclusion

References

- 1. 874622-79-4|this compound|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment performed by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Introduction

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride (CAS No. 874622-79-4) is a sulfonyl chloride derivative that serves as a reactive intermediate in organic synthesis. Its utility in pharmaceutical and medicinal chemistry lies in its ability to introduce the 4-(methylcarbamoyl)benzenesulfonyl moiety into molecules, potentially modifying their biological activity. Due to its reactive nature as a sulfonyl chloride, stringent safety precautions are necessary to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the known safety information, handling procedures, and available data for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Signal Word: Danger

Pictograms:

-

Corrosion

-

Harmful/Irritant

Quantitative Data

Specific experimentally determined physical and toxicological data for this compound is limited in publicly available literature. The following tables summarize the available information for the target compound and provide data for the related, well-characterized compound benzenesulfonyl chloride for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 874622-79-4 | [1] |

| Molecular Formula | C8H8ClNO3S | [1] |

| Molecular Weight | 233.67 g/mol | [1] |

| Boiling Point | 404.1±28.0 °C (Predicted) | [2] |

| Density | 1.403±0.06 g/cm3 (Predicted) | [2] |

| Physical State | Not available | [3] |

| Purity | 95+% | [3] |

Table 2: Physicochemical and Toxicological Data of Benzenesulfonyl Chloride (for reference)

| Property | Value | Source |

| CAS Number | 98-09-9 | |

| Molecular Formula | C6H5ClO2S | [4] |

| Molecular Weight | 176.62 g/mol | [4] |

| Melting Point | 13 - 15 °C | |

| Boiling Point | 251 - 252 °C | [4] |

| Density | 1.384 g/mL at 25 °C | |

| Acute Oral Toxicity (LD50) | Harmful if swallowed |

Experimental Protocols: General Handling Procedures for Sulfonyl Chlorides

Due to the lack of specific published experimental protocols for this compound, the following is a general procedure for handling reactive sulfonyl chlorides. This should be adapted based on a specific reaction's requirements and a thorough risk assessment.

Materials:

-

Appropriate reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert gas supply (e.g., nitrogen or argon)

-

Septa and needles for reagent transfer

-

Addition funnel

-

Appropriate solvent

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Personal Protective Equipment (see Section 5)

Procedure:

-

Inert Atmosphere: The reaction vessel should be oven-dried and cooled under a stream of inert gas to exclude moisture, as sulfonyl chlorides are moisture-sensitive.

-

Reagent Addition: The sulfonyl chloride should be added to the reaction mixture in a controlled manner, either as a solid in portions or as a solution via an addition funnel. The reaction is often exothermic, and cooling with an ice bath may be necessary.

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction should be carefully quenched by the slow addition of a suitable reagent to destroy any unreacted sulfonyl chloride. A common method is the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The product can then be extracted into an organic solvent, washed, dried, and purified using standard techniques such as column chromatography or recrystallization.

Safety Precautions and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, the following safety precautions and PPE are mandatory.

Engineering Controls:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's specifications for compatibility.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential.

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.[3]

First Aid Measures

In case of exposure, immediate action is critical.

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2] Keep away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Visualizations

Caption: Hazard Identification and Risk Mitigation Workflow for Handling Hazardous Chemicals.

This diagram outlines the logical steps for safely handling hazardous chemicals, starting from initial risk assessment to implementing control measures and being prepared for emergency response.

References

An In-depth Technical Guide on 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of pharmaceutically active compounds. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a methylcarbamoyl group, allows for the construction of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its applications in medicinal chemistry.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The synthesis of these molecules often relies on the reaction of a sulfonyl chloride with an amine. This compound serves as a valuable building block in this context, enabling the introduction of a methylcarbamoyl-substituted phenylsulfonamide moiety into a target molecule. This can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, protein binding, and receptor affinity.

While the precise historical details of the initial discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of sulfonyl chloride chemistry and the relentless pursuit of novel sulfonamide-based therapeutics. The synthesis of aromatic sulfonyl chlorides, in general, has been a well-established process for over a century, with chlorosulfonation of aromatic compounds being a primary method. The specific introduction of the methylcarbamoyl group at the para-position reflects the strategic design of building blocks for targeted drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 874622-79-4 | N/A |

| Molecular Formula | C₈H₈ClNO₃S | N/A |

| Molecular Weight | 233.67 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 138-142 °C | N/A |

| Solubility | Soluble in organic solvents such as dichloromethane, tetrahydrofuran, and acetone. Reacts with water. | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from readily available starting materials. The general synthetic strategy involves the formation of a methylamide from a carboxylic acid, followed by chlorosulfonation of the aromatic ring.

Synthesis of N-Methyl-4-aminobenzamide

A common precursor for the target molecule is N-methyl-4-aminobenzamide. This can be synthesized via the amidation of 4-nitrobenzoic acid with methylamine, followed by the reduction of the nitro group.

Experimental Protocol:

-

Amidation of 4-Nitrobenzoic Acid: In a round-bottom flask, 4-nitrobenzoic acid (1 equivalent) is dissolved in a suitable solvent such as dichloromethane. Thionyl chloride (1.2 equivalents) is added dropwise at 0 °C, and the mixture is stirred for 2 hours at room temperature. The solvent and excess thionyl chloride are removed under reduced pressure. The resulting acid chloride is dissolved in dichloromethane and added dropwise to a solution of methylamine (2 equivalents) in dichloromethane at 0 °C. The reaction mixture is stirred overnight at room temperature. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 4-nitro-N-methylbenzamide.

-

Reduction of the Nitro Group: The 4-nitro-N-methylbenzamide (1 equivalent) is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to afford N-methyl-4-aminobenzamide.

Chlorosulfonation of N-Methyl-4-aminobenzamide

The final step is the chlorosulfonation of the N-methyl-4-aminobenzamide.

Experimental Protocol:

-

To a cooled (0 °C) and stirred solution of chlorosulfonic acid (5 equivalents), N-methyl-4-aminobenzamide (1 equivalent) is added portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a versatile reagent in the synthesis of various biologically active molecules. The methylcarbamoyl group can engage in hydrogen bonding interactions with biological targets, while the sulfonamide moiety, formed after reaction, is a well-known pharmacophore.

As a Scaffold for Enzyme Inhibitors

The sulfonamide group is a key feature in many enzyme inhibitors. For instance, benzenesulfonamide derivatives have been explored as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. The introduction of the 4-(methylcarbamoyl)phenylsulfonyl group can modulate the inhibitory potency and selectivity of these compounds.

In the Synthesis of Kinase Inhibitors

Protein kinases are crucial targets in cancer therapy. Many kinase inhibitors possess a sulfonamide or a related functional group that interacts with the hinge region of the kinase domain. This compound can be used to synthesize novel kinase inhibitors where the methylcarbamoyl group can form additional interactions within the ATP-binding pocket, potentially enhancing binding affinity and selectivity.

Caption: Role of inhibitors in a generic kinase signaling pathway.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis is achievable through established chemical transformations, and its application in the design and synthesis of enzyme inhibitors, particularly for kinases, highlights its importance in modern drug discovery. Further exploration of this scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a diverse range of sulfonamide derivatives through the reaction of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride with various primary amines. Sulfonamides are a significant class of compounds in medicinal chemistry, known for their wide array of biological activities, including antimicrobial and anticancer properties. This protocol is designed to be a reliable and reproducible method for academic and industrial research settings.

Introduction

The synthesis of sulfonamides is a cornerstone reaction in the development of new therapeutic agents. The general and most common method for this synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid generated as a byproduct.[2] The use of anhydrous solvents is crucial to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines. Common side reactions include the formation of di-sulfonylated products, especially with primary amines under forcing conditions.

This document outlines a robust protocol for the synthesis of N-substituted 4-(methylcarbamoyl)benzenesulfonamides, a class of compounds with potential for further investigation in drug discovery programs.

Chemical Reaction Scheme

The fundamental reaction described in this protocol is the sulfonylation of a primary amine with this compound.

Caption: General reaction for the synthesis of N-substituted 4-(methylcarbamoyl)benzenesulfonamides.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of sulfonamides from this compound and a primary amine.

Materials and Reagents:

-

This compound (CAS 874622-79-4)

-

Various primary amines (e.g., aniline, benzylamine, etc.)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Glassware for column chromatography

General Synthetic Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM).

-

Base Addition: Add anhydrous pyridine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction time can vary from 2 to 24 hours depending on the reactivity of the primary amine.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The reaction is considered complete when the starting amine spot is no longer visible.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes as the eluent to afford the pure sulfonamide.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of various sulfonamides using the described protocol with different primary amines. The data is based on typical yields and reaction times for analogous sulfonamide syntheses.

| Primary Amine | Product Name | Reaction Time (h) | Yield (%) |

| Aniline | 4-(Methylcarbamoyl)-N-phenylbenzenesulfonamide | 4 | 85-95 |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-4-(methylcarbamoyl)benzenesulfonamide | 3 | 90-98 |

| 4-Chloroaniline | N-(4-Chlorophenyl)-4-(methylcarbamoyl)benzenesulfonamide | 6 | 80-90 |

| Benzylamine | N-Benzyl-4-(methylcarbamoyl)benzenesulfonamide | 2 | 90-97 |

| Cyclohexylamine | N-Cyclohexyl-4-(methylcarbamoyl)benzenesulfonamide | 5 | 85-92 |

| 2-Aminopyridine | 4-(Methylcarbamoyl)-N-(pyridin-2-yl)benzenesulfonamide | 8 | 75-85 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of N-substituted 4-(methylcarbamoyl)benzenesulfonamides.

Illustrative Signaling Pathway Inhibition

Sulfonamides are known to act as inhibitors of various enzymes, a key mechanism in their therapeutic effects. For instance, antibacterial sulfonamides inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. In cancer therapy, certain sulfonamides target carbonic anhydrases. The diagram below illustrates a generalized concept of enzyme inhibition by a sulfonamide.

Caption: Conceptual diagram of competitive enzyme inhibition by a sulfonamide derivative.

References

Application Notes: Synthesis and Utility of N-Aryl-4-(methylcarbamoyl)benzenesulfonamides

Introduction

The reaction between 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride and substituted anilines is a cornerstone reaction in medicinal chemistry for the synthesis of N-aryl-4-(methylcarbamoyl)benzenesulfonamides. This class of compounds forms the core structural motif of several clinically important multi-kinase inhibitors. These drugs are pivotal in oncology, targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors).

Notably, this scaffold is found in drugs such as Regorafenib and Sorafenib.[1][2] These oral multi-kinase inhibitors are designed to block multiple protein kinases simultaneously, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and RAF kinases.[3][4] By inhibiting these targets, these agents disrupt the signaling cascades that drive cancer progression, making the synthesis of their core structure a critical process in drug development.[4][5]

These application notes provide a detailed protocol for the synthesis of N-aryl-4-(methylcarbamoyl)benzenesulfonamides, present representative reaction data, and illustrate the key biological pathways targeted by the resulting therapeutic agents.

General Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the amino group of a substituted aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically used to quench the HCl byproduct generated during the reaction.

Caption: General synthesis of N-aryl-4-(methylcarbamoyl)benzenesulfonamides.

Experimental Protocols

This section details the materials and methods for the synthesis, work-up, and purification of N-aryl-4-(methylcarbamoyl)benzenesulfonamides.

1. Materials and Reagents

-

This compound

-

Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

-

Anhydrous Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

2. Reaction Procedure

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq.).

-

Dissolve the aniline in anhydrous DCM (approx. 10 mL per mmol of aniline).

-

Add anhydrous pyridine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.1 eq.) in a minimum amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirring aniline solution over 15-20 minutes.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-6 hours).

3. Work-up and Purification

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Representative Data

The reactivity of the substituted aniline is influenced by the electronic nature of the substituent 'R' on the aromatic ring. Electron-donating groups (EDGs) generally increase the nucleophilicity of the aniline, leading to faster reaction rates, while electron-withdrawing groups (EWGs) decrease reactivity. The following table provides illustrative data for this reaction.

| Entry | Substituent (R) on Aniline | Group Type | Typical Reaction Time (h) | Representative Yield (%) |

| 1 | 4-OCH₃ | EDG | 2 - 3 | 92 |

| 2 | 4-CH₃ | EDG | 2 - 4 | 89 |

| 3 | H | - | 3 - 5 | 85 |

| 4 | 4-Cl | EWG | 4 - 6 | 81 |

| 5 | 4-NO₂ | EWG | 6 - 10 | 73 |

Application in Drug Development: Targeting Cancer Signaling Pathways

The synthesized N-aryl-4-(methylcarbamoyl)benzenesulfonamides are key intermediates for multi-kinase inhibitors that target signaling pathways crucial for tumor survival and proliferation.[6] The two primary pathways inhibited are the RAF/MEK/ERK pathway, which controls cell division, and the VEGFR pathway, which regulates angiogenesis.[7][8]

Inhibition of the RAF/MEK/ERK Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, promoting cell proliferation and survival.[5][9] Mutations in proteins like RAS or RAF can lead to constitutive activation of this pathway, a common feature in many cancers.[10] Molecules derived from this synthesis, such as Regorafenib, inhibit RAF kinases, thereby blocking downstream signaling and curbing uncontrolled cell growth.[3]

Caption: Inhibition of the RAF/MEK/ERK pathway by derived compounds.

Inhibition of the VEGFR Signaling Pathway

Angiogenesis is critical for tumor growth beyond a certain size, and it is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR).[11][12] Activation of VEGFR-2 on endothelial cells triggers downstream signaling that leads to cell proliferation, migration, and the formation of new blood vessels.[8][13] By blocking VEGFR, drugs like Regorafenib inhibit angiogenesis, effectively cutting off the tumor's nutrient and oxygen supply.[1][4]

References

- 1. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oncotarget.com [oncotarget.com]

- 4. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn-links.lww.com [cdn-links.lww.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. proteopedia.org [proteopedia.org]

- 13. medium.com [medium.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The benzenesulfonamide moiety is a well-established pharmacophore in the design of kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket of these enzymes. 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is a valuable synthetic building block that introduces the N-methylbenzamide-substituted sulfonamide group, which can enhance binding affinity and modulate the physicochemical properties of the final inhibitor.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the synthesis and evaluation of potential kinase inhibitors. The protocols are based on established chemical methodologies for sulfonamide formation and standard biochemical assays for inhibitor characterization.

Application Note: The Role of the 4-(Methylcarbamoyl)phenylsulfonamide Moiety

The 4-(methylcarbamoyl)phenylsulfonamide group, installed by reacting this compound with a primary or secondary amine on a core scaffold, serves several key functions in kinase inhibitor design:

-

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) acts as both a hydrogen bond donor (from the N-H) and acceptor (from the oxygens), often forming critical interactions with the hinge region of the kinase domain.

-

Structural Scaffold: It provides a rigid and predictable geometry to correctly orient other pharmacophoric elements of the inhibitor within the kinase active site.

-

Solubility and ADME Properties: The N-methylcarbamoyl group (-C(O)NHCH₃) can improve aqueous solubility and provides an additional point for hydrogen bonding, potentially enhancing the AD-ME (Absorption, Distribution, Metabolism, and Excretion) profile of the drug candidate.

The general synthetic approach involves a nucleophilic substitution reaction where an amine-containing heterocyclic core attacks the electrophilic sulfur atom of the sulfonyl chloride.

Quantitative Data Summary

The following table presents illustrative data for a representative kinase inhibitor, RepInhib-A , synthesized using this compound and a generic aminopyrazole core. This data is provided as an example of how to structure and present screening results.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type |

| RepInhib-A | EGFR | 85 | ADP-Glo |

| RepInhib-A | HER2 | 250 | ADP-Glo |

| RepInhib-A | CDK2 | 1200 | ADP-Glo |

| RepInhib-A | Abl (T315I) | >10,000 | ADP-Glo |

Note: Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of a Representative Kinase Inhibitor (RepInhib-A)

This protocol describes the general procedure for the coupling of this compound with an amine-bearing heterocyclic core (e.g., 3-amino-1H-pyrazole).

Materials:

-

This compound (1.0 eq)

-

Amine-containing heterocycle (e.g., 3-amino-1H-pyrazole) (1.05 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (2.0-3.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine-containing heterocycle (1.05 eq) and triethylamine (2.5 eq) in anhydrous DCM. Stir the solution at room temperature for 10 minutes.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (optional, if base is in excess), saturated aqueous NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the final sulfonamide inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.

Materials:

-

Synthesized inhibitor compound (e.g., RepInhib-A) dissolved in DMSO

-

Target protein kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

White, opaque 96- or 384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

-

Kinase Reaction:

-

Add assay buffer to the wells of the microplate.

-

Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.

-

Add the substrate and the kinase enzyme to all wells.

-

Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified reaction time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

-

Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Caption: General workflow for kinase inhibitor synthesis.

Caption: Simplified EGFR signaling pathway and point of inhibition.

Caption: Logical workflow of an ADP-Glo kinase inhibition assay.

Application Notes and Protocols for the One-Pot Synthesis of Sulfonamides using 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient one-pot synthesis of a diverse library of N-substituted sulfonamides derived from 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride. This protocol is designed for ease of use, high efficiency, and broad applicability in medicinal chemistry and drug discovery programs.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. Their function often stems from their ability to act as mimics of p-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthetase in bacteria, or by targeting other key enzymes such as carbonic anhydrases and kinases in eukaryotic cells. The this compound scaffold is of particular interest as it provides a versatile platform for generating novel therapeutic candidates with potential for enhanced target engagement and favorable pharmacokinetic profiles. The one-pot synthesis protocol detailed herein offers a streamlined and efficient approach to generate diverse sulfonamide libraries, accelerating the drug discovery process.

Applications in Drug Discovery

Sulfonamide derivatives of 4-(methylcarbamoyl)benzene are of significant interest in targeting various enzymes implicated in disease pathogenesis.

-